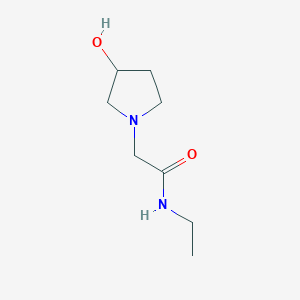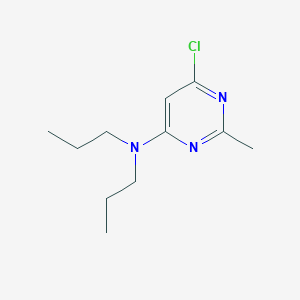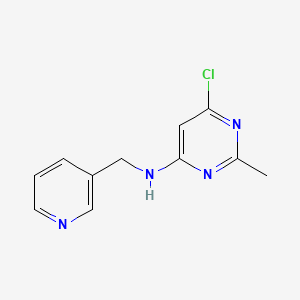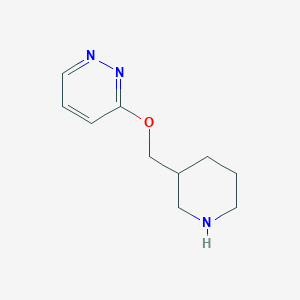
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
“1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a fluorine atom attached to a phenyl ring, which could potentially give it unique properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The fluorine atom could be introduced using a variety of fluorination methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the fluorinated phenyl ring, and the aldehyde group. These functional groups could potentially allow for a variety of interactions and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aldehyde group, the fluorine atom, and the triazole ring. Each of these functional groups has distinct reactivity, which could lead to a variety of possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its stability and affect its polarity .Wissenschaftliche Forschungsanwendungen
α-Glycosidase Inhibition and Crystal Structure Analysis
Research has highlighted the significant α-glycosidase inhibition activity of certain 1,2,3-triazole derivatives, pointing towards their potential application in managing diabetes or other glycosidase-related disorders. The crystal structures of these compounds reveal insights into their interaction mechanisms and structural features responsible for their biological activities. The detailed analysis of intermolecular interactions and crystal packing provides a foundation for designing more effective inhibitors based on the triazole scaffold (Gonzaga et al., 2016).
Antimicrobial Activity
A study on new 1,2,3-triazolyl pyrazole derivatives has demonstrated a broad spectrum of antimicrobial activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents. The effectiveness against bacteria and fungi, coupled with good antioxidant properties, underscores the chemical's promise in pharmaceutical applications (Bhat et al., 2016).
Fluorescence Probing and Homocysteine Detection
The development of fluorescent probes based on triazole derivatives for detecting homocysteine underscores the compound's utility in diagnostic and biochemical research. These probes exhibit high selectivity and sensitivity, making them valuable tools for studying biological systems and disease mechanisms (Chu et al., 2019).
Tuberculosis Inhibitory Activity
1,2,3-Triazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment. The structure-activity relationship (SAR) study of these compounds provides valuable insights into the design of more potent antitubercular agents, pointing towards the potential of triazole derivatives in combating this global health threat (Costa et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
The study and development of fluorinated organic compounds is a vibrant field of research, given their potential applications in pharmaceuticals and materials science . This particular compound, with its combination of a triazole ring, a fluorinated phenyl ring, and an aldehyde group, could be of interest in these areas.
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWEBCCECGXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467501.png)
![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)

![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)






amine](/img/structure/B1467521.png)


